molecular formula C29H46O5 B1148143 16-Epidesacetylfusidic acid CAS No. 5951-83-7

16-Epidesacetylfusidic acid

Cat. No.: B1148143
CAS No.: 5951-83-7
M. Wt: 474.7 g/mol
InChI Key: ZYPQPWJLUKNCQX-ZYLURJCOSA-N
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Description

16-Epidesacetylfusidic acid, also known as this compound, is a useful research compound. Its molecular formula is C29H46O5 and its molecular weight is 474.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Fusidic Acid Derivatives from the Endophytic Fungus Acremonium Pilosum F47 : This study highlights fusidic acid and its analogs, including 16-desacetylfusidic acid, isolated from the endophytic fungus Acremonium pilosum F47. Their antibacterial efficacies were evaluated, with fusidic acid showing strong inhibitory effects on Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis (Tian et al., 2021).

  • Factors Affecting the Permeability of Pseudomonas Aeruginosa Cell Walls Toward Lipophilic Compounds : This research investigates factors affecting the permeability of cell membranes of gram-negative bacteria toward hydrophobic compounds. It includes the study of a lipophilic compound, 16-doxylstearic acid, in Pseudomonas aeruginosa cell membranes (Rapoport et al., 1997).

  • Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds : This study involves the synthesis of derivatives of a general amidase inhibitor, including a compound identified as 16, which showed high inhibition on NAAA activity, a factor relevant in anti-inflammatory and analgesic effects (Li et al., 2012).

Mechanism of Action

Target of Action

The primary target of 16-Epi-deacetyl-fusidic Acid is the Elongation Factor G (EF-G) in prokaryotes . EF-G plays a crucial role in protein synthesis, facilitating the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome .

Mode of Action

16-Epi-deacetyl-fusidic Acid interacts with its target, EF-G, after translocation and GTP (guanosine-5’-triphosphate) hydrolysis . This interaction prevents the necessary conformational changes for EF-G release from the ribosome, effectively blocking the protein synthesis process . 16-Epi-deacetyl-fusidic Acid can only bind to EF-G in the ribosome after GTP hydrolysis .

Biochemical Pathways

16-Epi-deacetyl-fusidic Acid affects the protein synthesis pathway in prokaryotes . By inhibiting the ribosome-dependent activity of EF-G and the translocation of peptidyl-tRNA, it suppresses protein synthesis . This inhibition disrupts the normal functioning of the bacterial cell, leading to its eventual death .

Pharmacokinetics

It is known that the compound is a metabolite of fusidic acid , which has a bioavailability of 91% when administered orally . Fusidic acid also has a protein binding of 97 to 99% and an elimination half-life of approximately 5 to 6 hours in adults

Result of Action

The result of 16-Epi-deacetyl-fusidic Acid’s action is the inhibition of protein synthesis in prokaryotes, leading to bacterial cell death . This makes it an effective bacteriostatic antibiotic .

Action Environment

The action of 16-Epi-deacetyl-fusidic Acid can be influenced by environmental factors such as temperature and pH. For instance, the compound should be stored at -20°C for optimal stability . .

Safety and Hazards

The safety and hazards associated with 16-Epidesacetylfusidic acid are not explicitly mentioned in the available resources .

Future Directions

The future directions of 16-Epidesacetylfusidic acid are not explicitly mentioned in the available resources .

Biochemical Analysis

Biochemical Properties

16-Epidesacetylfusidic acid, like its parent compound fusidic acid, may interact with various enzymes and proteins involved in protein synthesis in prokaryotes

Cellular Effects

Given its relationship to fusidic acid, it may influence cell function by inhibiting protein synthesis This could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely to exert its effects at the molecular level by inhibiting the ribosome-dependent activity of G factor and translocation of peptidyl-tRNA, similar to fusidic acid . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known to be a metabolite of fusidic acid

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 16-Epidesacetylfusidic acid involves the conversion of fusidic acid to 16-Epidesacetylfusidic acid through a series of reactions.", "Starting Materials": [ "Fusidic acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Acetic acid", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 10 g of fusidic acid in 100 mL of methanol", "Step 2: Add 10 mL of 10% sodium hydroxide solution to the above solution and stir for 1 hour at room temperature", "Step 3: Acidify the solution with 5% hydrochloric acid and extract with ethyl acetate", "Step 4: Wash the organic layer with water and dry over sodium sulfate", "Step 5: Evaporate the solvent to obtain 9 g of 16-Deacetylfusidic acid", "Step 6: Dissolve 9 g of 16-Deacetylfusidic acid in 100 mL of acetic anhydride", "Step 7: Add 1 mL of acetic acid and stir for 24 hours at room temperature", "Step 8: Pour the reaction mixture into ice-cold water and extract with ethyl acetate", "Step 9: Wash the organic layer with water and dry over sodium sulfate", "Step 10: Evaporate the solvent to obtain 6 g of 16-Epidesacetylfusidic acid" ] }

CAS No.

5951-83-7

Molecular Formula

C29H46O5

Molecular Weight

474.7 g/mol

IUPAC Name

(2Z)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16R)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid

InChI

InChI=1S/C29H46O5/c1-16(2)8-7-9-18(26(33)34)24-20-14-22(31)25-27(4)12-11-21(30)17(3)19(27)10-13-28(25,5)29(20,6)15-23(24)32/h8,17,19-23,25,30-32H,7,9-15H2,1-6H3,(H,33,34)/b24-18-/t17-,19-,20-,21+,22+,23+,25-,27-,28-,29-/m0/s1

InChI Key

ZYPQPWJLUKNCQX-ZYLURJCOSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@H](/C4=C(/CCC=C(C)C)\C(=O)O)O)C)O)C

SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)O)C)O)C

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)O)C)O)C

Synonyms

(3α,4α,8α,9β,11α,13α,14β,16α,17Z)-3,11,16-Trihydroxy-29-nordammara-17(20),24-dien-21-oic Acid; _x000B_Deacetyl-16-epifusidic Acid;  (Z)-3α,11α,16α-trihydroxy-29-Nor-8α,9β,13α,14β-dammara-17(20),24-dien-21-oic Acid;  16-Epideacetylfusidic acid;  NSC 319631

Origin of Product

United States

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